molecular formula C9H16OSi B1308389 2-(Trimethylsiloxy)-1,3-cyclohexadiene CAS No. 54781-19-0

2-(Trimethylsiloxy)-1,3-cyclohexadiene

Cat. No. B1308389
CAS RN: 54781-19-0
M. Wt: 168.31 g/mol
InChI Key: WPIRVUXAMPRMAY-UHFFFAOYSA-N
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Description

2-(Trimethylsiloxy)-1,3-cyclohexadiene is a silicon-containing diene derivative that has been utilized in various synthetic organic chemistry applications. Its structure includes a trimethylsilyloxy group attached to a cyclohexadiene ring, which can participate in different chemical reactions due to the presence of the reactive diene system.

Synthesis Analysis

The synthesis of 2-(Trimethylsiloxy)-1,3-cyclohexadiene and related compounds has been explored in several studies. For instance, the preparation of 2-trimethylsilylethyl-1,3-butadiene, which can act as a synthetic equivalent to 3-methylene-1,4-pentadiene, is achieved through a cross-coupling reaction catalyzed by a nickel-phosphine complex . This demonstrates the potential for generating similar structures to 2-(Trimethylsiloxy)-1,3-cyclohexadiene through organometallic catalysis.

Molecular Structure Analysis

The molecular structure of related organosilicon compounds has been determined using techniques such as X-ray diffraction. For example, the crystal structure of a tetrakis(trimethylsilyl)-substituted cyclohexene has been elucidated, providing insights into the bond distances and molecular geometry of such compounds . This information is crucial for understanding the reactivity and properties of 2-(Trimethylsiloxy)-1,3-cyclohexadiene.

Chemical Reactions Analysis

2-(Trimethylsiloxy)-1,3-cyclohexadiene is a versatile reagent in Diels-Alder reactions, as indicated by the development of E-trimethylsilyloxy-1,3-butadiene as a reactive diene component . The cycloaddition reactions of α-oxo sulfines with 2-(trimethylsiloxy)-1,3-dienes lead to thiacyclohexanone S-oxides, showcasing the regioselectivity and potential for synthesizing complex heterocyclic structures . Additionally, the use of 1,4-bis(trimethylsilyl)-substituted diaza-cyclohexadienes as strong reductants for transition metals highlights the chemical versatility of silicon-substituted dienes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Trimethylsiloxy)-1,3-cyclohexadiene derivatives can be inferred from related compounds. For instance, the stereochemistry of bis(trimethylsilyl)cyclohexenes has been studied using NMR spectroscopy, providing information on the cis/trans configurations and the influence of substituents on the properties of these molecules . The reactivity of organosilicon compounds in various chemical environments, such as their role as reducing agents in catalytic reactions, also sheds light on the properties of 2-(Trimethylsiloxy)-1,3-cyclohexadiene .

Scientific Research Applications

Synthesis and Organic Chemistry

2-(Trimethylsiloxy)-1,3-cyclohexadiene and its derivatives play a significant role in organic synthesis. These compounds are used as intermediates in various chemical reactions due to their reactivity and versatility. For instance, they are involved in cycloaddition reactions with different compounds like maleic anhydride and dimethyl acetylenedicarboxylate, producing moderate to good yields of bicyclo[2.2.2]-octanes (Venkatasubramanian et al., 1989). Additionally, these compounds react with tricarbonylcyclohexadienyliumiron cations, leading to the formation of substituted cyclopenten-1-ones (Birch et al., 1980).

Stereochemistry and Reaction Dynamics

The stereochemical aspects of these compounds are also of interest. For example, the stereochemistry of bis(trimethylsilyl)cyclohexene derivatives has been studied through nuclear magnetic resonance spectroscopy, revealing insights into their formation and reaction mechanisms (Wickham & Kitching, 1983). This knowledge is crucial in understanding and predicting the outcomes of chemical reactions involving these compounds.

Photoreactions and Electrophilic Additions

These compounds have applications in photochemical reactions as well. For instance, chiral 1,3-cyclohexadienes, including those with a trimethylsilyl group, show varying reactions when exposed to photooxygenation with singlet oxygen, indicating the influence of substituents on reaction selectivities (Linker et al., 2006). Furthermore, the Lewis acid-catalyzed reactions of 1-trimethylsiloxy-1,3-cyclohexadienes with various aldehydes and trialkyl orthoformates have been explored, leading to successful syntheses of several important organic compounds (Takazawa et al., 1982).

Diels-Alder Reactions

2-(Trimethylsiloxy)-1,3-cyclohexadiene derivatives are crucial in Diels-Alder reactions. For example, a study on the Diels-Alder reactions between unsymmetrical cyclohexadienes and symmetric trans-dienophiles demonstrated the role of substituents in determining product ratios and selectivities (Lahiri et al., 2008).

properties

IUPAC Name

cyclohexa-1,5-dien-1-yloxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h5,7-8H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIRVUXAMPRMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CCCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399257
Record name 2-(Trimethylsilyloxy)-1,3-cyclohexadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trimethylsiloxy)-1,3-cyclohexadiene

CAS RN

54781-19-0
Record name 2-(Trimethylsilyloxy)-1,3-cyclohexadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trimethylsiloxy)-1,3-cyclohexadiene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
PY Liu - 1992 - research.library.mun.ca
Spiro(bicyclo[2.2.1 ]heptane-2,1’-3-cyclopentene-2.5-dione) (69) which was obtained from norcamphor in three steps underwent cycloaddition with cyclopentadiene to give all of four …
Number of citations: 4 research.library.mun.ca
RS Sherbo, GS Bindra, PHM Budzelaar - Organometallics, 2016 - ACS Publications
Rhodium β-diiminate complexes of conjugated dienes, ( R BDI)Rh(diene) ( R BDI = [2,6-R 2 C 6 H 3 -NCMe] 2 CH; R = Me, Et; diene = 1,3-hexadiene, 1,3-pentadiene, 1,3-butadiene, 2-…
Number of citations: 8 pubs.acs.org
S Lahiri, S Yadav, S Banerjee, MP Patil… - The Journal of Organic …, 2008 - ACS Publications
A combined experimental and theoretical study of the Diels−Alder reactions between 2-trimethylsiloxy-1,3-cyclohexadienes (2−11) and (E)-1,4-diphenylbut-2-ene-1,4-dione (1) is …
Number of citations: 12 pubs.acs.org
CK McClure, JS Link - The Journal of Organic Chemistry, 2003 - ACS Publications
The hetero-Diels−Alder reaction of an electron-deficient nitrile, p-toluenesulfonyl cyanide, with the silyl enol ether of cyclohexenone produced a hydrolytically sensitive [4 + 2] adduct in …
Number of citations: 28 pubs.acs.org
T Ishihara, H Shinjo, Y Inoue, T Ando - Journal of Fluorine Chemistry, 1983 - Elsevier
Hexafluoroacetone (HFA) reacted regiospecifically with various enol silyl ethers at −30 to −35C in the presence of a Lewis acid to give HFA aldols, or α-bis(trifluoromethyl)hydroxymethyl …
Number of citations: 29 www.sciencedirect.com
AJ Birch, BMR Bandara, K Chamberlain, B Chauncy… - Tetrahedron, 1981 - Elsevier
The concept is discussed of superimposed lateral control of reactivity, stereochemistry and structures, by attachment of complexed metal atoms to olefinic systems. This differs from …
Number of citations: 19 www.sciencedirect.com
E Brambilla, S Leoni, G Abbiati… - European Journal of …, 2021 - Wiley Online Library
Spiroindolenines were employed as cyclic imine substrates in formal aza‐Diels−Alder reactions with Danishefsky's diene or silyloxy‐substituted electron‐rich dienes for the synthesis of …
TOS EQUIVALENTS, AJ BIRCH… - … : A Collection of …, 1982 - books.google.com
The concept is discussed of superimposed lateral control of reactivity, stereochemistry and structures, by attachment of complexed metal atoms to olefinic systems. This differs from …
Number of citations: 0 books.google.com
T Hosokawa, T Nakahira, M Takano… - Journal of molecular …, 1992 - Elsevier
Terminal alkenes such as 1-decene were oxygenated to methyl ketones under atmospheric pressure of O 2 , when a catalyst system of PdCl 2 (MeCN) 2 , CuCl and HMPA was used in …
Number of citations: 39 www.sciencedirect.com
RP L'ESPERANCE - 1985 - search.proquest.com
The reactions of singlet oxygen with a series of alkoxy substituted 1, 3-butadienes were investigated. Examination of product distributions and rates of reactions as a function of solvents …
Number of citations: 2 search.proquest.com

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